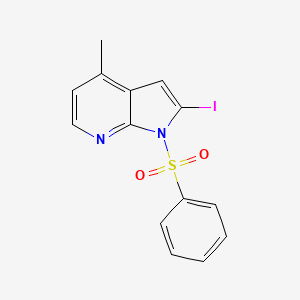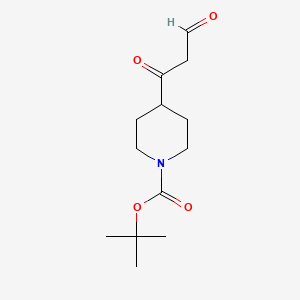
Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate, also known as TBOA, is a compound that has been widely studied in the field of neuroscience due to its ability to inhibit glutamate transporters. Glutamate is an important neurotransmitter that is involved in many physiological processes, including learning, memory, and synaptic plasticity. However, excessive glutamate release can lead to excitotoxicity, which is associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's. Therefore, the inhibition of glutamate transporters is a potential therapeutic strategy for these diseases.
作用機序
Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate works by inhibiting the function of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. This leads to increased extracellular glutamate levels and prolonged activation of glutamate receptors, which can have both beneficial and detrimental effects on neuronal function.
Biochemical and Physiological Effects:
Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on glutamate transporters, Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
実験室実験の利点と制限
One advantage of using Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate in lab experiments is its specificity for glutamate transporters, which allows for targeted manipulation of glutamate levels. However, Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate is also known to have off-target effects on other neurotransmitter systems, which can complicate data interpretation. Additionally, the use of Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate in animal models can be limited by its poor bioavailability and rapid metabolism.
将来の方向性
There are several potential future directions for research on Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate. One area of interest is the development of more specific and potent inhibitors of glutamate transporters that can be used in clinical settings. Another potential direction is the investigation of Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate's effects on other neurological disorders, such as epilepsy and traumatic brain injury. Additionally, further research is needed to fully understand the biochemical and physiological effects of Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate and its potential therapeutic applications.
合成法
Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate can be synthesized through a multi-step process involving the reaction of piperidine with tert-butyl 4-hydroxypiperidine-1-carboxylate, followed by the addition of acetyl chloride and then oxalyl chloride. The final product is obtained through the reaction of the resulting acid chloride with tert-butanol.
科学的研究の応用
Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate has been extensively studied in vitro and in vivo for its effects on glutamate transporters. In vitro studies have shown that Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate inhibits glutamate transporters in a dose-dependent manner, leading to increased extracellular glutamate levels. In vivo studies have demonstrated that Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate can enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-4-10(5-8-14)11(16)6-9-15/h9-10H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPRNNLCGPUXSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

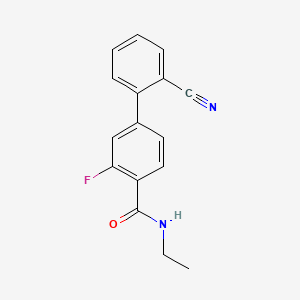



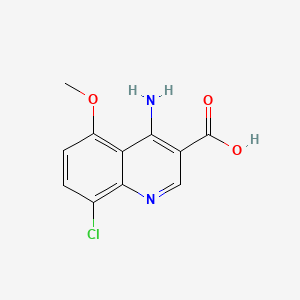
![(1H-Pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B595194.png)

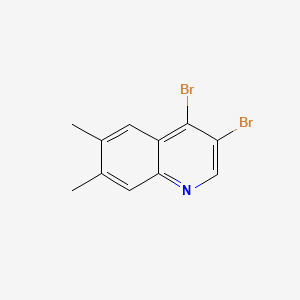
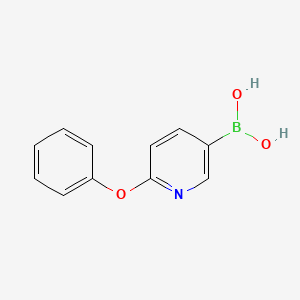
![5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595201.png)
![7-chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B595202.png)


